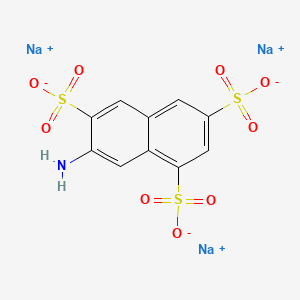

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate

Descripción

Propiedades

IUPAC Name |

trisodium;7-aminonaphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVDPZMCBPFWKR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNa3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970245 | |

| Record name | Trisodium 7-aminonaphthalene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41016-61-9, 54914-98-6 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041016619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium 7-aminonaphthalene-1,3,6-trisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054914986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 7-aminonaphthalene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 7-aminonaphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 7-aminonaphthalene-1,3,6-trisulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHV5STQ48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Sulfonation Agents and Conditions

Sulfonation is typically performed using concentrated sulfuric acid (96–98%) or oleum (20–65% SO<sub>3</sub>) at elevated temperatures (150–180°C). The reaction proceeds via electrophilic substitution, with the sulfonic acid groups directed to specific positions by steric and electronic factors. For example, sulfonation of naphthalene with oleum at 160°C for 6–8 hours produces a mixture of naphthalene trisulfonic acid isomers, including the desired 1,3,6-trisulfonic acid derivative.

Isomer Control and By-Product Management

Isomer formation is a major challenge. Unwanted isomers, such as 1,3,5- or 1,4,6-trisulfonic acids, may constitute up to 20–30% of the product mixture. To mitigate this, reaction conditions are carefully tuned:

-

Temperature modulation : Lower temperatures (140–150°C) favor the 1,3,6 isomer due to slower kinetics and reduced thermodynamic control.

-

Solvent dilution : Diluting the reaction mixture with water or acetic acid reduces polysulfonation and improves regioselectivity.

Nitration and Introduction of the Amino Group

After sulfonation, a nitro group is introduced at the 7 position, which is subsequently reduced to an amine.

Nitration Techniques

Nitration employs mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 30–50°C. The sulfonic acid groups act as directing groups, ensuring the nitro group occupies the 7 position. Excess nitric acid (>1.2 equivalents) is avoided to prevent dinitration or oxidation side reactions.

Catalytic Reduction of Nitro to Amino

The nitro group is reduced to an amine using catalytic hydrogenation (H<sub>2</sub>, 3–5 bar, 60–80°C) with palladium on carbon or Raney nickel. This method offers superior selectivity compared to traditional iron reduction, which generates significant waste (e.g., iron oxide sludge).

Table 1: Comparison of Reduction Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic H<sub>2</sub> | Pd/C (5%) | 70 | 92 | 98 |

| Iron Reduction | Fe powder | 90 | 85 | 90 |

Neutralization and Salt Formation

The final step involves neutralizing the trisulfonic acid with sodium hydroxide to form the trisodium salt.

pH Optimization for Salt Precipitation

Neutralization is performed in stages to avoid oversaturation and ensure complete salt formation:

Crystallization and Purification

The trisodium salt is isolated via vacuum filtration and recrystallized from ethanol-water (3:1 v/v). This step removes residual isomers and inorganic salts, achieving >99% purity.

Industrial-Scale Production and Yield Optimization

Industrial processes prioritize cost-effectiveness and scalability. Key advancements include:

Análisis De Reacciones Químicas

Types of Reactions

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced sulfonate groups.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Chromatography

TANS is widely used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It acts as a polyanionic dye that can enhance the detection sensitivity of analytes in complex mixtures. The compound is particularly effective when coupled with different mobile phases, such as acetonitrile and water, allowing for scalable methods in both analytical and preparative settings .

Fluorescence Studies

Due to its fluorescent properties, TANS is utilized in fluorescence spectroscopy. It emits light at a wavelength of 512 nm when excited at 356 nm, making it suitable for studying interactions in biological systems and for detecting specific biomolecules . Its application extends to membrane fusion assays where it is used alongside cationic quenchers to assess permeability .

Environmental Science

Water Quality Monitoring

TANS has been employed in studies focused on contaminants of emerging concern (CECs) in drinking water. Its ability to interact with various pollutants allows researchers to track the presence and concentration of harmful substances in water supplies. This application is critical for developing effective water treatment processes that can efficiently remove CECs .

Removal Efficiency Studies

Research indicates that TANS can be used to evaluate the efficiency of water treatment facilities in removing specific contaminants. By analyzing the reduction of TANS concentrations during treatment processes, scientists can infer the overall effectiveness of different water purification methods .

Biomedical Research

Drug Delivery Systems

In biomedical applications, TANS serves as a component in drug delivery systems due to its biocompatibility and ability to form complexes with various therapeutic agents. This property facilitates targeted delivery and controlled release of drugs within biological systems, enhancing therapeutic efficacy while minimizing side effects .

Cellular Studies

TANS is also utilized in cellular biology to study membrane dynamics and cellular uptake mechanisms. Its fluorescent properties allow researchers to visualize cellular processes such as endocytosis and membrane fusion, providing insights into cellular behavior under different conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of trisodium 7-aminonaphthalene-1,3,6-trisulphonate involves its interaction with various molecular targets. The compound’s sulfonate groups enable it to bind to positively charged sites on proteins and other biomolecules. This binding can alter the function of the target molecules, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Structural and Functional Analog: Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate (Solvent Green 7)

Chemical Profile :

- CAS : 6358-69-6; EINECS : 228-783-6

- Structure : Pyrene core with three sulfonate groups and a hydroxyl substituent (C₁₆H₇Na₃O₁₀S₃).

- Key Properties :

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Chemical Profile :

- CAS : 842-18-2; EINECS : 212-672-4.

- Structure : Naphthalene with two sulfonate groups and a hydroxyl substituent (C₁₀H₆K₂O₇S₂).

- Key Properties : Fewer sulfonate groups reduce solubility compared to trisulphonates.

Comparative Data Table

Trisodium 7-Aminonaphthalene-1,3,6-Trisulphonate

Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Data Gaps: Limited information on toxicity and environmental fate .

Actividad Biológica

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate (often referred to as ANTS) is a polyanionic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in biological research, and implications for therapeutic use.

- Chemical Formula : C10H6NNa3O9S3

- Molecular Weight : 395.36 g/mol

- CAS Number : 170454

- Solubility : Highly soluble in water, making it suitable for various biological assays.

ANTS functions primarily as a fluorescent probe and has been utilized in several key biological processes:

- Membrane Fusion Studies : ANTS is frequently used in conjunction with cationic quenchers (e.g., DPX) to study membrane fusion and permeability. This application is critical in understanding cellular processes such as endocytosis and exocytosis .

- pH Homeostasis Disruption : Research indicates that ANTS can interfere with the pH homeostasis of Mycobacterium tuberculosis (Mtb). A study identified that compounds like ANTS can block phagosome-lysosome fusion, which is crucial for the survival of Mtb within macrophages .

- Fluorescence Quenching : The compound exhibits fluorescence properties that allow it to serve as a sensor for various ions and molecules, particularly in detecting changes in the local environment of cells .

Antimicrobial Properties

ANTS has shown potential antimicrobial activity, particularly against Mtb. In a high-throughput screening assay, it was identified among compounds that disrupt intrabacterial pH homeostasis, suggesting its role as a potential lead compound for anti-tuberculosis drug development .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of ANTS on various cell lines. The compound's IC50 values indicate its effectiveness at different concentrations, providing insights into its safety profile and therapeutic window.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 48.68 | Significant cytotoxicity observed |

| Fibroblast | 485.45 | Lower cytotoxicity compared to HepG2 |

Study on Mycobacterium tuberculosis

A significant study highlighted ANTS's role in disrupting the pH homeostasis of Mtb, which is crucial for its survival within macrophages. The study utilized a high-throughput screening method to identify ANTS as an effective compound that influences bacterial survival under acidic conditions .

Optical Probes Development

ANTS has been incorporated into various optical probe systems due to its fluorescent properties. These systems are utilized for imaging and sensing applications in biological contexts, enhancing our understanding of cellular dynamics and interactions .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of trisodium 7-aminonaphthalene-1,3,6-trisulphonate?

- Methodology: Use Nuclear Magnetic Resonance (NMR) to confirm the aromatic proton environment and sulfonate group positions. Fourier-Transform Infrared Spectroscopy (FTIR) can validate sulfonic acid (-SO₃⁻) stretching vibrations (1050–1200 cm⁻¹). For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λmax ~350–400 nm, typical for aminonaphthalene derivatives) .

- Experimental Tip: Ensure thorough drying of samples to avoid water interference in FTIR spectra.

Q. How can solubility challenges of this compound in organic solvents be addressed during formulation?

- Methodology: The compound’s high polarity (due to sulfonate groups) limits organic solubility. Use co-solvent systems (e.g., methanol-water mixtures) or ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance solubility in non-polar media. Pre-saturation of solvents with sodium ions can mitigate counterion effects .

Q. What safety precautions are critical during handling due to its light sensitivity?

- Methodology: Store in amber glassware at 4°C with desiccant packs to prevent degradation. Perform reactions under inert atmospheres (N₂/Ar) and use light-blocking equipment (e.g., darkroom conditions or amber reactor vessels). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting fluorescence data in pH-sensing applications be resolved?

- Case Study: Inconsistent fluorescence intensity may arise from inner filter effects or ionic strength variations. Use ratiometric fluorescence with a reference fluorophore (e.g., coumarin derivatives) to normalize signals. Validate measurements with buffer systems of controlled ionic strength (e.g., 0.1 M PBS) and correct for auto-quenching using Stern-Volmer plots .

Q. What experimental strategies optimize its derivatization efficiency in glycomic studies?

- Methodology: For oligosaccharide labeling (e.g., via reductive amination), optimize reaction conditions:

- pH: 4.5–5.5 (acetic acid buffer) to balance amine reactivity and sulfonate group stability.

- Temperature: 40–50°C for 2–4 hours.

- Molar Ratio: 10:1 (fluorophore:oligosaccharide) to ensure excess reagent.

Validate efficiency using capillary electrophoresis with laser-induced fluorescence (CE-LIF) .

Q. How can environmental persistence be assessed given limited ecotoxicological data?

- Methodology: Conduct OECD 301/303 biodegradation tests under simulated wastewater conditions. Monitor sulfonate group cleavage via LC-MS and quantify mineralization (CO₂ evolution). For bioaccumulation potential, measure log P (octanol-water partition coefficient) experimentally, as computational models may underestimate polar substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported photostability across studies?

- Root Cause Analysis: Variations may stem from differing light sources (e.g., UV vs. visible light), oxygen levels, or impurity profiles.

- Resolution: Standardize testing using a Xenon arc lamp (simulating sunlight) with controlled oxygen (via N₂ purging). Compare degradation kinetics (zero-/first-order models) and identify impurities via LC-MS/MS .

Methodological Tables

Table 1. Key Physicochemical Properties (Hypothetical Extrapolation)

| Property | Value/Description | Evidence Reference |

|---|---|---|

| Water Solubility | >200 g/L (25°C)* | |

| Fluorescence λem | 450–500 nm (pH-dependent) | |

| Thermal Stability | Decomposes >250°C |

*Assumed based on structural analogs.

Table 2. Recommended Analytical Techniques for Contaminant Detection

| Contaminant Type | Technique | Detection Limit |

|---|---|---|

| Residual Solvents | GC-MS (Headspace) | 1–10 ppm |

| Heavy Metals | ICP-MS | 0.1 ppb |

| Isomeric Impurities | Chiral HPLC | 0.5% (w/w) |

Disclaimer:

- The compound Trisodium 7-aminonaphthalene-1,3,6-trisulphonate (CAS 118-03-6) differs from Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6) in structure and application. Extrapolations are based on analogous sulfonated aromatic systems.

- Consult primary literature for compound-specific validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.